Liquidambaric lactone

Description

Natural Occurrence and Phytochemical Classification

Liquidambaric lactone is a naturally occurring bioactive compound classified as a pentacyclic triterpenoid (B12794562). biocrick.commedchemexpress.comlookchem.com Triterpenoids are a large and diverse class of organic chemicals, synthesized in plants and other organisms, built from a C30 isoprenoid skeleton. medchemexpress.com The specific structure of this compound is a pentacyclic triterpene lactone, which has been the subject of phytochemical research. biocrick.com Its identity and structure have been confirmed through analytical methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR). phytopurify.com

The compound was first isolated from Liquidambar formosana Hance, a deciduous tree native to East Asia. biocrick.com It is specifically found in the fruits of this plant. biocrick.comadooq.comknapsackfamily.com Research has also investigated its presence in the resin of L. formosana, which contains a variety of pentacyclic triterpenoids. researchgate.netbohrium.com

The presence of this compound is also noted in studies related to the American sweetgum, Liquidambar styraciflua. While the closely related liquidambaric acid is more frequently cited in analyses of L. styraciflua fruits dntb.gov.uanih.gov, research recognizes this compound as a key analogue. One study directly investigated this compound (LDL) for its biological activity in comparison to liquidambaric acid (LDA) in the context of research on L. styraciflua. researchgate.net

Beyond the Liquidambar genus, this compound has been identified in a variety of other unrelated plant species. This distribution across different plant families highlights its significance as a subject of phytochemical interest. The compound has been isolated from Euonymus grandiflorus, a species of flowering plant in the staff-vine family Celastraceae. medchemexpress.comselleckchem.com It is also found in Picrasma quassioides, a shrub native to Asia belonging to the family Simaroubaceae. phytopurify.comphytopurify.com

Furthermore, researchers have identified this compound in the roots of Lantana camara (Verbenaceae family), which was the first time the compound had been reported in this family of plants. biocrick.com It has also been isolated from the leaves of Sesbania sesban, a member of the legume family, Fabaceae. researchgate.netfayoum.edu.egresearchgate.net

Table 1: Botanical Sources of this compound

| Botanical Name | Common Name | Family | Plant Part(s) | Citations |

|---|---|---|---|---|

| Liquidambar formosana | Formosan Sweet Gum | Altingiaceae | Fruits, Resin | biocrick.comadooq.comresearchgate.net |

| Liquidambar styraciflua | American Sweetgum | Altingiaceae | Fruits | researchgate.net |

| Euonymus grandiflorus | Large-flowered Spindle | Celastraceae | Not Specified | medchemexpress.comselleckchem.com |

| Picrasma quassioides | Indian Quassiawood | Simaroubaceae | Not Specified | phytopurify.comphytopurify.com |

| Lantana camara | Common Lantana | Verbenaceae | Roots | biocrick.com |

| Sesbania sesban | Egyptian Riverhemp | Fabaceae | Leaves | researchgate.netfayoum.edu.eg |

Historical Context and Ethnobotanical Significance

The discovery of natural products like this compound is often rooted in the traditional use of plants as medicine. The field of ethnobotany, which studies the relationship between people and plants, plays a crucial role in identifying species with potential therapeutic value for modern scientific investigation. biocrick.comresearchgate.net

The plants from which this compound is isolated have a rich history in traditional medicine, providing the impetus for phytochemical analysis.

Liquidambar formosana holds a significant place in Traditional Chinese Medicine (TCM). Its resin, known as "Lu Lu Tong," is used to promote blood circulation, alleviate pain, and act as an anti-inflammatory agent. knapsackfamily.com Traditional applications include the treatment of injuries, swelling, and various bleeding disorders. bohrium.com The fruits are used in TCM to address conditions such as joint pain, abdominal distention, and irregular menstruation. lookchem.com The leaves are also used for their detoxifying and pain-relieving properties. researchgate.net

Liquidambar styraciflua , or the American sweetgum, has a history of use among Native American tribes and in other traditional practices. anjiechem.com The Cherokee, Choctaw, and other tribes used the hardened sap as a chewing gum and made a salve from the plant for wounds, sores, and ulcers. anjiechem.com An infusion from the bark was used to treat diarrhea and dysentery. anjiechem.com In traditional Chinese medicine, it is also used for diarrhea, dysentery, coughs, and skin sores. nih.govchemfaces.com Other traditional applications include treatments for stomachaches and bronchitis. chemfaces.comnih.gov

Table 2: Ethnobotanical Uses of Liquidambar Species

| Species | Traditional System | Traditional Uses | Citations |

|---|---|---|---|

| Liquidambar formosana | Traditional Chinese Medicine (TCM) | Promote blood circulation, anti-inflammatory, analgesic, treat injuries, swelling, joint pain, irregular menstruation. | lookchem.comknapsackfamily.combohrium.com |

| Liquidambar styraciflua | Native American Medicine, Traditional Chinese Medicine | Treat diarrhea, dysentery, coughs, skin sores, wounds, ulcers, stomachaches, bronchitis. | nih.govanjiechem.comchemfaces.comnih.gov |

Ethnobotanical knowledge has historically been a powerful guide for the discovery of new medicines from plants. biocrick.com By studying how indigenous cultures use plants for healing, researchers can select specific species for phytochemical and pharmacological analysis. selleckchem.com This approach has led to the identification of many foundational pharmaceuticals, such as aspirin (B1665792) from Salix species and morphine from Papaver somniferum. biocrick.com

The process involves documenting the traditional uses of plants and then applying modern scientific techniques—including chromatography, spectroscopy, and biological assays—to isolate and identify the active chemical constituents responsible for the observed therapeutic effects. selleckchem.com The investigation of plants like Liquidambar formosana and L. styraciflua, which have extensive histories in traditional medicine, is a direct application of this principle. The identification of compounds like this compound within these plants is a key outcome of research that begins with ethnobotanical leads. researchgate.netnih.gov This integration of traditional wisdom with modern science continues to be a vital pathway for discovering novel bioactive natural products. biocrick.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Liquidambaric acid |

| Aspirin |

Structure

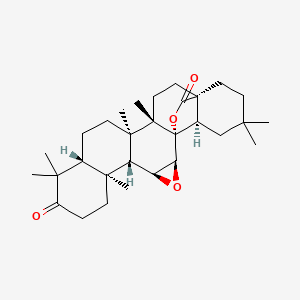

2D Structure

Properties

IUPAC Name |

(1S,2S,4S,5R,6S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-18,20-22H,8-16H2,1-7H3/t17-,18+,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQBPBZOVWXRTA-PNZWHSTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Isolation and Structural Characterization of Liquidambaric Lactone

Chromatographic Separation Techniques

The purification of Liquidambaric lactone from its natural sources, such as the resins of Liquidambar formosana or the roots of Lantana camara, necessitates a multi-step chromatographic approach to separate it from a multitude of other secondary metabolites. researchgate.netbiocrick.com Both modern high-performance and classical column chromatography techniques are essential to this process.

High-Performance Liquid Chromatography (HPLC-DAD, HPLC-ELSD) Applications

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification and analytical assessment of this compound. Purity analysis of commercial standards is typically confirmed to be ≥98% by HPLC. selleckchem.com The technique is characterized by its high resolution and sensitivity.

Commonly, Reverse-Phase HPLC (RP-HPLC) is utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. nih.govnih.gov For triterpene lactones, gradients of water and organic solvents like acetonitrile (B52724) or methanol (B129727) are frequently used for elution. oriprobe.com Detection is often achieved using a Diode-Array Detector (DAD), which provides ultraviolet-visible spectral data, or an Evaporative Light Scattering Detector (ELSD), which is a universal detector that is not dependent on the chromophoric properties of the analyte. oriprobe.com An HPLC-ELSD method has been successfully developed for the quantitative determination of other triterpene lactones. oriprobe.com

Table 1: Reported HPLC Methodologies for Triterpene Lactone Analysis

| Technique | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| HPLC-ELSD | Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) | n-propanol-tetrahydrofuran-water (1:15:84) | ELSD | oriprobe.com |

| HPLC-UV-MS | Not specified | Not specified | UV-MS | analytice.comanalytice.com |

Open Column Chromatography (Silica Gel, Sephadex LH-20) and Reduced Pressure Column Chromatography Methodologies

Initial isolation of this compound from crude plant extracts is typically accomplished using open column chromatography. nih.govscienceopen.com This method separates compounds based on their differential adsorption to a stationary phase.

Silica (B1680970) Gel Chromatography : This is the most common initial step. The crude extract is loaded onto a column packed with silica gel, and solvents of increasing polarity are passed through to elute the fractions. scienceopen.com this compound has been successfully isolated from the alcoholic extract of Lantana camara roots and the chloroform (B151607) extract of Liquidambar formosana resin using this technique. biocrick.comscienceopen.com

Reduced Pressure Column Chromatography : This is a variation of traditional column chromatography where mild suction is applied to the bottom of the column to increase the flow rate of the mobile phase. This method has been specifically mentioned in the isolation of this compound. biocrick.com

Sephadex LH-20 Chromatography : Following initial fractionation on silica gel, Sephadex LH-20 is often used for further purification. nih.gov This stationary phase separates molecules primarily based on size (size-exclusion chromatography) but also involves adsorption and partition effects. It is effective for separating triterpenoids from other classes of compounds like flavonoids and smaller phenolics. nih.gov

This combination of chromatographic steps is essential to obtain this compound in a purity sufficient for spectroscopic analysis and biological testing. nih.gov

Spectroscopic and Diffraction-Based Structural Elucidation

Once a pure sample of this compound is isolated, its chemical structure is determined using a combination of powerful spectroscopic and diffraction techniques. The structure was originally elucidated based on IR, MS, and NMR spectral data, and ultimately confirmed by X-ray diffraction analysis. biocrick.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPTQ-135, APT, DEPT-135, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. The complete and unambiguous assignment of the structure of this compound requires a suite of 1D and 2D NMR experiments.

¹H-NMR (Proton NMR) : Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C-NMR (Carbon-13 NMR) : Shows the signals for each unique carbon atom, revealing the size and symmetry of the carbon skeleton.

DEPT (Distortionless Enhancement by Polarization Transfer) : Experiments such as DEPT-135 are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

2D NMR (HSQC and HMBC) : Two-dimensional techniques are crucial for establishing the final structure. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting the different fragments of the molecule and confirming the placement of quaternary carbons and functional groups.

The structures of triterpenoids isolated from Liquidambaris Fructus, including this compound, were identified by comparing their ¹H-NMR and ¹³C-NMR spectral data with established literature values. nih.gov Commercial vendors also confirm the identity of this compound standards using ¹H-NMR and ¹³C-NMR, verifying that the spectra are consistent with the known structure. abmole.com

Table 2: Key NMR Experiments for this compound Structure Elucidation

| NMR Experiment | Purpose |

|---|---|

| ¹H-NMR | Determines proton environments and coupling. |

| ¹³C-NMR | Determines the number and type of carbon atoms. |

| DEPT/APT | Differentiates between CH, CH₂, and CH₃ groups. |

| HSQC | Correlates directly attached ¹H and ¹³C nuclei. |

| HMBC | Shows 2-3 bond correlations between ¹H and ¹³C nuclei, establishing connectivity. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. While standard MS provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) provides the exact mass with high precision. This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula has been established as C₃₀H₄₄O₄, corresponding to a molecular weight of 468.67 g/mol . abmole.com

X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the ultimate, unequivocal proof of a molecule's structure. researchgate.netbohrium.comcabidigitallibrary.org This technique involves irradiating a perfectly ordered crystal of the compound with X-rays. The resulting diffraction pattern can be mathematically analyzed to generate a precise three-dimensional model of the electron density of the molecule. This analysis not only confirms the connectivity of all atoms but also determines the absolute stereochemistry of the compound. The structure of this compound has been definitively confirmed by single-crystal X-ray diffraction analysis. biocrick.comresearchgate.netcabidigitallibrary.org

Investigations into the Biosynthetic Pathways of Liquidambaric Lactone

Precursor Identification and Enzymatic Transformations

The biosynthesis of all triterpenoids, including the presumed pathway for Liquidambaric lactone, originates from the isoprenoid pathway. The fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of IPP and DMAPP units, are joined head-to-head to form squalene (B77637). This reaction is catalyzed by squalene synthase. Subsequently, squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256). nih.gov This molecule is the crucial precursor for a vast array of triterpenoid (B12794562) skeletons.

The specific enzymatic transformations leading from 2,3-oxidosqualene to this compound have not been fully characterized. The process would involve:

Cyclization: An oxidosqualene cyclase (OSC), likely a specific β-amyrin synthase or a related enzyme, would catalyze the cyclization of 2,3-oxidosqualene to form the initial pentacyclic triterpene backbone.

Oxidative Modifications: Following cyclization, the triterpene scaffold undergoes a series of oxidative modifications. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups and other functionalities at specific positions on the carbon skeleton.

Lactone Formation: The final step would be the formation of the lactone ring. This intramolecular esterification likely occurs after specific hydroxyl and carboxyl groups have been installed on the precursor molecule, possibly catalyzed by a specific dehydrogenase or monooxygenase. The exact enzyme responsible for this lactonization in the biosynthesis of this compound is currently unknown.

Table 1: Putative Key Enzymes in this compound Biosynthesis

| Enzyme Class | Putative Function in Pathway | Precursor/Substrate | Product |

| Squalene Synthase | Formation of the C30 backbone | Farnesyl Pyrophosphate | Squalene |

| Squalene Epoxidase | Epoxidation of squalene | Squalene | 2,3-Oxidosqualene |

| Oxidosqualene Cyclase (OSC) | Cyclization to form pentacyclic skeleton | 2,3-Oxidosqualene | Triterpene Scaffold |

| Cytochrome P450s (P450s) | Hydroxylation and other oxidations | Triterpene Scaffold | Oxidized Intermediates |

| Dehydrogenases/Oxidases | Formation of the lactone ring | Hydroxy-carboxy triterpenoid | This compound |

This table is based on the general triterpenoid biosynthetic pathway, as specific enzymes for this compound have not been identified.

Genetic and Molecular Regulation of Biosynthesis

The genetic and molecular regulation of this compound biosynthesis has not been specifically investigated. However, research into other plant specialized metabolites, particularly other triterpenoids and lactones, provides a framework for its likely regulation. tandfonline.comresearchgate.netnih.gov

The expression of biosynthetic genes is often controlled by transcription factors (TFs), which can be activated by developmental cues and environmental stimuli. Key families of transcription factors known to regulate terpenoid biosynthesis include AP2/ERF, bHLH, and MYB. It is probable that specific TFs from these families regulate the genes encoding the OSCs and P450s involved in the this compound pathway in Liquidambar formosana.

Furthermore, the genes for the biosynthesis of specialized metabolites in plants are sometimes organized in biosynthetic gene clusters (BGCs) on the chromosome. uea.ac.uk This co-localization allows for coordinated expression of the pathway genes. uea.ac.uk Whether the genes for this compound biosynthesis are clustered in the Liquidambar formosana genome is a subject for future research.

Table 2: Potential Regulatory Elements in this compound Biosynthesis

| Regulatory Element | Potential Role |

| Transcription Factors (TFs) | |

| AP2/ERF Family | Upregulation of pathway genes in response to stimuli. |

| bHLH Family | Interaction with MYB TFs to form regulatory complexes. |

| MYB Family | Master regulators activating the entire pathway. |

| Genomic Organization | |

| Biosynthetic Gene Clusters (BGCs) | Coordinated transcription of pathway genes. |

This table represents potential regulatory mechanisms based on studies of other plant triterpenoids, pending specific research on this compound.

Further research, including transcriptomic and genomic analysis of Liquidambar formosana, is required to identify the specific genes, enzymes, and regulatory networks responsible for the biosynthesis of this compound.

Pharmacological Profiling and Mechanistic Studies of Liquidambaric Lactone

Anti-Cancer and Anti-Tumor Efficacy

Liquidambaric lactone, a natural compound, has demonstrated notable anti-cancer and anti-tumor properties through various mechanisms. Research has focused on its ability to inhibit the growth and spread of cancer by affecting cellular proliferation, inducing programmed cell death (apoptosis), and preventing the formation of new blood vessels that supply tumors (angiogenesis).

Inhibition of Cellular Proliferation and Induction of Apoptosis

A key aspect of the anti-tumor activity of this compound involves its capacity to halt the rapid division of cancer cells and trigger their self-destruction.

Apoptosis is a crucial process for eliminating damaged or cancerous cells. This process is regulated by a complex cascade of proteins. Studies on extracts containing this compound have shown a significant influence on key apoptotic regulators. The treatment was found to upregulate the expression of pro-apoptotic proteins such as Caspase-9, Caspase-3, Bax, and Bad. frontiersin.orgnih.gov Caspase-9 is an initiator caspase that, once activated, triggers a cascade leading to the activation of executioner caspases like Caspase-3. nih.gov Activated Caspase-3 then cleaves various cellular substrates, including PARP1, leading to the characteristic morphological and biochemical changes of apoptosis.

Concurrently, the expression of the anti-apoptotic protein Bcl-2 was lowered. frontiersin.orgnih.gov The balance between pro-apoptotic proteins of the Bcl-2 family, like Bax and Bad, and anti-apoptotic members, like Bcl-2, is critical in determining a cell's fate. frontiersin.org By increasing the levels of Bax and Bad while decreasing Bcl-2, the compound shifts the cellular balance in favor of apoptosis, promoting the death of cancer cells.

Table 1: Modulation of Apoptotic Proteins by Liquidambaris Fructus Extract

| Protein | Function | Observed Effect | Reference |

|---|---|---|---|

| Caspase-9 | Initiator Caspase | Upregulated | frontiersin.orgnih.gov |

| Caspase-3 | Executioner Caspase | Upregulated | frontiersin.orgnih.gov |

| Bax | Pro-Apoptotic Protein | Upregulated | frontiersin.orgnih.gov |

| Bad | Pro-Apoptotic Protein | Upregulated | frontiersin.orgnih.gov |

| Bcl-2 | Anti-Apoptotic Protein | Downregulated | frontiersin.orgnih.gov |

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. waocp.org this compound has demonstrated significant anti-angiogenic properties.

Research has shown that this compound possesses anti-angiogenic properties by directly targeting endothelial cells, the primary cells lining blood vessels. frontiersin.orgnih.gov In in vitro studies, this compound significantly inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by Vascular Endothelial Growth Factor (VEGF). researchgate.net It also effectively reduced VEGF-induced migration of these cells. frontiersin.orgnih.govresearchgate.net The inhibition of both proliferation and migration of endothelial cells is critical for preventing the formation of new vascular networks that feed tumors.

Table 2: Inhibitory Concentrations (IC50) of this compound on HUVECs

| Activity | IC50 Value Range (μM) | Reference |

|---|---|---|

| VEGF-Induced Proliferation | 1.64 ± 0.36 to 7.06 ± 0.28 | researchgate.net |

| VEGF-Induced Migration | 1.57 ± 0.60 to 4.77 ± 0.62 | researchgate.net |

The anti-angiogenic effects of this compound are linked to its ability to interfere with key signaling pathways initiated by VEGF. The VEGF family of ligands and their corresponding receptor tyrosine kinases, particularly VEGFR2, are central regulators of angiogenesis. biorbyt.comsigmaaldrich.com When VEGF binds to VEGFR2, it triggers a cascade of downstream signaling events, including the PI3K/Akt pathway, which promotes endothelial cell proliferation, survival, and migration. sigmaaldrich.com

Studies investigating liquidambaris fructus extract, which contains this compound, have demonstrated that it can lower the relative expression levels of VEGFA. frontiersin.orgnih.gov Furthermore, the extract has been shown to act on key targets within the PTEN/PI3K/Akt pathway, leading to a decrease in the expression of PI3K and AKT. frontiersin.orgnih.gov By downregulating VEGFA and inhibiting the subsequent VEGFR2-AKT signaling cascade, this compound effectively disrupts the molecular machinery required for angiogenesis.

Specific Target Protein Inhibition in Cancer

This compound, a natural compound, has demonstrated notable potential in cancer therapy through the targeted inhibition of specific proteins integral to tumor progression and survival. Research has elucidated its mechanisms of action, revealing a multi-faceted approach to disrupting key oncogenic signaling pathways.

A primary and well-documented target of this compound (LDL) and its precursor, Liquidambaric acid (LDA), is the Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2). TRAF2 is recognized as an oncogenic regulator, particularly in colon cancer, where it plays a crucial role in the activation of pro-survival signaling pathways.

This compound has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway through its direct interaction with TRAF2. nih.govnih.govresearchgate.net Mechanistic studies have revealed that TRAF2 positively regulates Wnt signaling by binding to the N-terminal of β-catenin. nih.govnih.govnih.gov This interaction is crucial for the formation of a larger complex involving T-cell factor 4 (TCF4) and TRAF2 and Nck-interacting kinase (TNIK), which promotes the transcription of Wnt target genes, driving cancer cell proliferation. nih.govnih.govnih.gov

This compound disrupts this oncogenic signaling by directly targeting TRAF2, which in turn prevents the interaction between TRAF2 and β-catenin, as well as the subsequent association of β-catenin with TCF4. nih.govnih.govnih.gov The depletion of TRAF2 has been demonstrated to completely block the inhibitory effect of this compound on the Wnt signaling pathway, confirming TRAF2 as the direct target. researchgate.net

In addition to its role in the Wnt pathway, TRAF2 is a key adapter protein in Tumor Necrosis Factor (TNF) signaling. The inhibitory action of this compound on TRAF2 also extends to the TNF signaling cascade. Research has shown that the depletion of TRAF2 completely abrogates the inhibitory effects of this compound on TNF signaling, underscoring the compound's reliance on this specific molecular target to exert its effects. researchgate.net

The specificity of this compound's interaction with TRAF2 has been pinpointed to the TRAF-C domain. nih.govnih.govresearchgate.net This domain is essential for the protein-protein interactions that allow TRAF2 to engage with downstream signaling molecules, including β-catenin. nih.govnih.govnih.gov Both this compound and its precursor, Liquidambaric acid, bind to this domain, albeit with slightly different binding sites. researchgate.net This binding effectively blocks the functional capacity of TRAF2 to participate in the formation of signaling complexes necessary for the activation of oncogenic pathways.

Inhibitory Profile of this compound

| Target | Specific Domain | Affected Pathway | Mechanism of Action |

|---|---|---|---|

| TRAF2 | TRAF-C Domain | Wnt/β-Catenin Signaling | Disrupts the interaction between TRAF2 and β-catenin, preventing the formation of the TRAF2/β-catenin/TCF4/TNIK complex. |

| TRAF2 | TRAF-C Domain | TNF Signaling | Inhibition of TRAF2 blocks downstream signaling events in the TNF pathway. |

Current scientific literature does not provide direct evidence to suggest that this compound inhibits the autophosphorylation of protein tyrosine kinases such as ErbB4 (HER4) or EGFR (ErbB1). While these receptors are critical in many cancers and are the targets of numerous therapeutic agents, research to date has not established a direct inhibitory link with this compound.

There is currently no scientific evidence to indicate that this compound modulates the activity of Histone Deacetylase 6 (HDAC6). HDAC6 is an important enzyme involved in various cellular processes, and its inhibitors are being investigated for cancer therapy. However, studies have not yet demonstrated a direct interaction or modulatory effect by this compound on HDAC6.

Prostaglandin-Endoperoxide Synthase 2 (PTGS2) Modulation

Current research available does not provide a direct link between this compound and the modulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2). While PTGS2 is a critical enzyme in inflammatory processes and carcinogenesis, specific studies detailing the effects of this compound on its activity or expression are not prominently featured in the existing scientific literature.

Phosphatase and Tensin Homolog (PTEN) and PI3K/Akt Pathway Regulation

Research involving Liquidambaris Fructus Extract (LFE), a natural source of this compound, has demonstrated its influence on the PTEN and PI3K/Akt signaling pathway, a critical cascade in cell growth, proliferation, and survival. researchgate.netnih.govnih.gov Studies suggest that LFE can treat hepatocellular carcinoma by acting on key targets within the PTEN/PI3K/Akt pathway. researchgate.netnih.govnih.gov

The extract has been shown to upregulate the expression of the tumor suppressor PTEN. researchgate.netnih.gov Concurrently, LFE treatment leads to a downregulation in the relative expression levels of key pathway components PI3K (Phosphatidylinositol 3-kinase) and Akt (also known as Protein Kinase B). researchgate.netnih.gov By increasing the expression of PTEN, a negative regulator of the PI3K/Akt pathway, the extract effectively inhibits this pro-survival signaling cascade, contributing to its anti-tumor effects. researchgate.netnih.gov

Efficacy in Specific Cancer Types

Hepatocellular Carcinoma (HCC) Studies

Extracts from Liquidambaris Fructus, which contain this compound, have been investigated for their therapeutic potential in hepatocellular carcinoma (HCC). researchgate.netnih.govnih.gov Research indicates that the extract exhibits anti-tumor activity against HCC by inhibiting the growth of tumor cells and promoting apoptosis. researchgate.netnih.gov The mechanism underlying these effects is linked to its impact on the PTEN/PI3K/Akt signaling pathway and fatty acid metabolism. researchgate.netnih.govnih.gov

In vivo studies have shown that LFE treatment can upregulate the expression of PTEN and pro-apoptotic proteins such as Caspase 3, Caspase 9, and Bax, while downregulating the expression of pro-survival proteins PI3K, AKT, and Bcl-2. researchgate.netnih.gov These molecular changes contribute to the observed inhibition of tumor cell proliferation and enhancement of programmed cell death in liver cancer models. researchgate.netnih.gov

Table 1: Effect of Liquidambaris Fructus Extract (LFE) on PTEN/PI3K/Akt Pathway Proteins in HCC

| Protein | Effect of LFE Treatment | Function |

|---|---|---|

| PTEN | Upregulation researchgate.netnih.gov | Tumor Suppressor, negative regulator of PI3K/Akt |

| PI3K | Downregulation researchgate.netnih.gov | Pro-survival signaling, cell growth |

| Akt | Downregulation researchgate.netnih.gov | Pro-survival signaling, inhibits apoptosis |

| VEGFA | Downregulation researchgate.netnih.gov | Angiogenesis |

| Caspase 9 | Upregulation researchgate.netnih.gov | Pro-apoptotic |

| Caspase 3 | Upregulation researchgate.netnih.gov | Pro-apoptotic |

| Bax | Upregulation researchgate.netnih.gov | Pro-apoptotic |

| Bcl-2 | Downregulation researchgate.netnih.gov | Anti-apoptotic |

Colon Cancer Investigations

In the context of colon cancer, this compound (LDL) and its related compound, Liquidambaric acid (LDA), have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a key driver of this malignancy. nih.govresearchgate.netresearchgate.net The primary molecular target for this action is the TNF receptor-associated factor 2 (TRAF2). nih.govresearchgate.net

This compound is described as a potent inhibitor of TRAF2. researchgate.net Mechanistic studies reveal that TRAF2 positively regulates Wnt signaling by interacting with β-catenin. nih.govresearchgate.net Both LDA and LDL disrupt this interaction by targeting the TRAF-C domain of TRAF2. nih.govresearchgate.net This disruption prevents the formation of a TRAF2/β-catenin/TCF4/TNIK complex, which is crucial for oncogenic signaling in colon cancer cells. nih.gov Research indicates that LDL, an analogue of LDA, selectively targets TRAF2 with a higher binding affinity and demonstrates a stronger inhibition of colon cancer cell growth in laboratory models. researchgate.netresearchgate.net The depletion of TRAF2 has been shown to completely block the inhibitory effects of LDL on both Wnt and TNF signaling, as well as on the growth of cancer cells. researchgate.net

Breast Cancer Research (e.g., Triple-Negative, Basal-like, Advanced Stage Breast Cancers)

Research into triterpenoids from Liquidambaris Fructus, the natural source of this compound, has identified potential anti-cancer effects against aggressive breast cancer subtypes. nih.govresearchgate.net Studies have identified multiple protein targets of these triterpenoids that are closely associated with the progression of triple-negative, basal-like, or advanced-stage breast cancers. nih.govresearchgate.net

The primary mechanism appears to be the direct inhibition of multiple protein targets and signaling pathways. nih.govresearchgate.net Among the most relevant targets identified are ErbB4 (HER4) and EGFR (Epidermal Growth Factor Receptor), which are protein tyrosine kinases. nih.govresearchgate.net The inhibition of the autophosphorylation of these kinases is suggested as a primary mechanism for the anti-breast cancer effect of these triterpenoids. nih.govresearchgate.net Molecular docking studies have shown that the hydrophobic skeleton of the triterpenoids helps them stabilize at the binding site of these targets. nih.gov

Table 2: Overview of this compound's Mechanism in Different Cancers

| Cancer Type | Molecular Target | Pathway Affected | Outcome |

|---|---|---|---|

| Hepatocellular Carcinoma | PI3K, Akt (downregulated); PTEN (upregulated) researchgate.netnih.gov | PTEN/PI3K/Akt Signaling researchgate.netnih.gov | Inhibition of cell proliferation, induction of apoptosis researchgate.netnih.gov |

| Colon Cancer | TRAF2 nih.govresearchgate.net | Wnt/β-catenin Signaling nih.govresearchgate.net | Inhibition of oncogenic signaling and cancer cell growth researchgate.net |

| Breast Cancer (Triple-Negative, Basal-like, Advanced) | ErbB4, EGFR nih.govresearchgate.net | Protein Tyrosine Kinase Signaling nih.govresearchgate.net | Inhibition of cancer progression nih.govresearchgate.net |

Lung Cancer (A549) and Prostate Cancer (PC3) Cells Responses

Based on available research, there are no specific studies detailing the direct responses of human lung carcinoma A549 cells or prostate cancer PC3 cells to this compound. While these cell lines are common models in cancer research, literature specifically investigating the efficacy or mechanistic action of this compound in these particular cell lines is not currently available.

Anti-Viral Properties

While the broader anti-viral activities of compounds isolated from Liquidambar species have been suggested, specific mechanistic studies on this compound's effects on viral replication are still emerging.

Currently, there is a notable absence of specific research data and detailed mechanistic studies in publicly available scientific literature concerning the direct inhibitory effects of this compound on HIV-1 Reverse Transcriptase activity. While related compounds from natural sources have been investigated for anti-HIV properties, dedicated studies on this compound for this specific target are yet to be published.

Other Documented Biological Activities (e.g., Antileukemic Activity)

Beyond its potential anti-viral applications, other biological activities of this compound have been a subject of preliminary investigation.

Detailed studies focusing specifically on the antileukemic activity of this compound, including its effects on various leukemia cell lines and the underlying mechanisms of action, are not extensively documented in the current body of scientific literature. While research has explored the anticancer properties of related compounds, specific data on the efficacy and mechanisms of this compound against leukemia are required to fully understand its potential in this area.

Structure Activity Relationship Sar Studies of Liquidambaric Lactone and Analogues

Impact of Core Skeleton and Substituents on Biological Potency

The bioactivity of lanostane-type triterpenoids is governed by a combination of its rigid, largely hydrophobic core and the precise placement of polar functional groups. The interplay between these features dictates the molecule's pharmacokinetic and pharmacodynamic properties.

Hydrophobic Skeleton and Core Modifications: The foundational lanostane (B1242432) skeleton, a tetracyclic triterpenoid (B12794562) structure, provides a rigid scaffold that facilitates specific interactions with protein targets. This largely hydrophobic structure is crucial for cell membrane permeability and binding to hydrophobic pockets within proteins. Studies on various triterpenoids indicate that the core structure is fundamental to their biological effects, which range from anti-inflammatory to cytotoxic activities chemfarms.comwikipedia.orgresearchgate.net.

Polar Substituents: The type, position, and orientation of substituents on the triterpenoid skeleton are paramount in determining biological potency and selectivity.

At the C3 position: A hydroxyl group at C3 is a common feature in many bioactive triterpenoids. Modifications at this position, such as oxidation to a keto group, can significantly alter activity. For instance, in the related lupane-type triterpenoid, Betulonic acid, the presence of a keto group at C3 is a key feature for its chemical modification to produce derivatives with varying cytotoxic and antimicrobial activities.

At the C17 side chain: The nature of the side chain at C17 dramatically influences bioactivity. The presence of carboxylic acids, as seen in the related compound Liquidambaric acid, or the formation of a lactone ring, as in Liquidambaric lactone, introduces polarity and hydrogen bonding capabilities. In a study of lanostane triterpenoids from Ganoderma lucidum, variations in the side chain, including hydroxylations, were key differentiators in their cytotoxic profiles abmole.com.

The Lactone Moiety: Lactones are cyclic esters that introduce a polar, planar group capable of forming hydrogen bonds. This functional group can act as a key pharmacophore, interacting with specific amino acid residues in a target protein. While some terpenoid lactones feature an α-methylene-γ-lactone moiety, which acts as a Michael acceptor to form covalent bonds with nucleophiles like cysteine residues in proteins, this specific feature is not characteristic of all bioactive lactones nih.gov. The reactivity and biological activity are highly dependent on the specific ring size (e.g., γ-lactone, δ-lactone) and its conjugation with other functional groups wikipedia.org. In many sesquiterpene lactones, this exo-methylene group is considered essential for cytotoxicity researchgate.net. For lanostane-derived lactones like this compound, the lactone ring's primary role is likely to provide a critical hydrogen bond acceptor site for target binding.

| Feature | General Contribution to Bioactivity | Example from Related Triterpenoids |

| Lanostane Skeleton | Provides a rigid, hydrophobic scaffold for protein binding. | Essential for the cytotoxic and anti-inflammatory activities observed across the lanostanoid class chemfarms.comwikipedia.org. |

| C3-Substituent | A hydroxyl or keto group influences polarity and binding. | Betulonic acid derivatives show how modifications at C3 impact cytotoxicity. |

| C17-Side Chain | Greatly diversifies activity; polarity and length are key. | Variations in the side chain of ganoderic acids modulate their cytotoxic effects abmole.com. |

| Lactone Ring | Introduces polarity and acts as a hydrogen bond acceptor. | In many terpenoid lactones, this moiety is crucial for binding to target enzymes or receptors adooq.com. |

Comparative Analysis with Related Triterpenoids and Seco-Triterpenoids

This compound belongs to the broad class of lanostane triterpenoids, which are widely distributed in fungi and plants and exhibit a vast array of biological activities chemfarms.comwikipedia.org. Comparing its structure to related compounds provides valuable SAR insights.

Other lanostane triterpenoids isolated from fungi like Poria cocos and Ganoderma species offer further comparisons. For instance, compounds like Poricoic acid A, Dehydrotumulosic acid, and Polyporenic acid C have demonstrated significant immunoregulatory activity. A comparative analysis of triterpene acids in different parts of Poria cocos revealed that the relative abundance of these compounds varies, which may explain the different therapeutic applications of distinct parts of the fungus.

| Compound | Structural Class | Key Structural Difference from this compound | Reported Biological Activity |

| This compound | Lanostane Triterpenoid | - (Reference Compound) | Potent inhibitor of TRAF2. |

| Liquidambaric acid | Lanostane Triterpenoid | Carboxylic acid instead of a lactone ring. | Inhibits Wnt/β-catenin signaling by targeting TRAF2. |

| Poricoic Acid A | Lanostane Triterpenoid | Different side chain and core oxidation pattern. | Immunoregulatory effects. |

| Inotodiol | Lanostane Triterpenoid | Lacks a C17 side chain lactone/acid; different core hydroxylation. | Anti-inflammatory and antioxidant properties nih.gov. |

| Ganoderic Acids | Lanostane Triterpenoid | Highly oxidized lanostane derivatives with a carboxyl group. | Cytotoxic, hepatoprotective, anti-inflammatory wikipedia.org. |

Insights from Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the SAR of natural products like this compound at the atomic level. These in silico techniques predict how a ligand (the triterpenoid) binds to a protein target and the stability of the resulting complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For lanostane triterpenoids, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies on cytotoxic lanostane triterpenoids from Ganoderma lucidum were used to understand their binding within target proteins abmole.com. In the context of Liquidambaric acid's known activity against TRAF2, docking simulations could precisely map the interactions between the triterpenoid and the TRAF-C domain of the protein, explaining how the compound disrupts the TRAF2/β-catenin complex. Such studies can be used to compare the binding mode of this compound with that of Liquidambaric acid, highlighting the role of the lactone ring versus the carboxylic acid in receptor binding.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations analyze the movement of atoms and molecules over time, offering insights into the stability and dynamics of the ligand-receptor complex in a physiological environment. An MD simulation can confirm whether the binding pose predicted by docking is stable and can reveal conformational changes in the protein or ligand upon binding. This approach is crucial for validating docking results and gaining a deeper understanding of the interaction mechanism.

The application of these computational tools to this compound and its analogues can accelerate the drug discovery process by:

Predicting potential biological targets.

Explaining the molecular basis for the observed SAR.

Guiding the rational design of new, more potent analogues with improved selectivity and pharmacokinetic properties.

Advanced Analytical Methods for Liquidambaric Lactone in Biological and Botanical Matrices

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Metabolomics and Pharmacokinetics

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful analytical tool that combines the high separation efficiency of UPLC with the high resolution and mass accuracy of QTOF-MS. This combination is particularly well-suited for the complex analytical challenges presented in metabolomics and pharmacokinetic studies of natural products like Liquidambaric lactone.

In the context of metabolomics, UPLC-QTOF-MS is employed to obtain a comprehensive profile of metabolites in biological samples following the administration of a substance. This non-targeted approach allows for the identification of both expected and unexpected metabolites by comparing the metabolic profiles of treated versus control groups. For instance, studies on the extract of Liquidambaris Fructus, from which this compound is derived, have utilized UPLC-QTOF-MS to analyze changes in endogenous metabolites in rat plasma, providing insights into the metabolic pathways affected by the extract's components unibocconi.itabmole.com. The high mass accuracy of QTOF-MS enables the determination of elemental compositions, which, combined with fragmentation data, facilitates the structural elucidation of unknown metabolites.

For pharmacokinetic analysis, which describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, UPLC-QTOF-MS offers the sensitivity and selectivity required to quantify the parent compound and its metabolites in various biological matrices over time nih.govpharmrxiv.de. The methodology allows for the determination of key pharmacokinetic parameters. Although specific pharmacokinetic data for this compound is not extensively detailed in the reviewed literature, the general workflow involves developing and validating a sensitive UPLC-QTOF-MS method to measure its concentration in plasma, urine, and feces at different time points after administration pharmrxiv.deresearchgate.net.

Table 1: UPLC-QTOF-MS Parameters for Natural Product Analysis

| Parameter | Typical Conditions |

|---|---|

| Chromatography System | UPLC with a C18 column |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with formic acid) |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Data Acquisition | Full scan MS and targeted MS/MS |

Serum Pharmacochemistry for Absorbed Component Analysis

Serum pharmacochemistry is a methodological approach used to identify the chemical constituents of a traditional medicine that are absorbed into the bloodstream after oral administration, and thus are potentially responsible for its therapeutic effects. This technique is vital for understanding the material basis of the pharmacological actions of complex herbal extracts.

Studies utilizing serum pharmacochemistry have been applied to Liquidambaris Fructus extract (LFE). In this approach, blood samples are collected from animals after oral administration of the extract. The plasma is then processed and analyzed, typically by a high-sensitivity technique like UPLC-QTOF-MS, to identify compounds that were not present in the control (blank) plasma unibocconi.itabmole.com.

Research has successfully used this method to identify the absorbed components of LFE in rat plasma. These studies revealed that this compound is one of several prototype components that are absorbed into the circulation, confirming its bioavailability and potential to exert systemic effects unibocconi.itabmole.comnih.gov. The identification of this compound in the bloodstream provides a crucial link between the chemical composition of the plant and the biological activity observed in vivo.

Table 2: Prototype Components of Liquidambaris Fructus Extract Identified in Rat Plasma

| Compound | Classification |

|---|---|

| This compound | Triterpenoid (B12794562) |

| Imperatorin | Furanocoumarin |

| Phlopterin | Furanocoumarin |

| Arjunolic acid | Triterpenoid |

Note: This table lists a selection of components identified in studies and is not exhaustive. unibocconi.itabmole.com

Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) Coupled with Mass Spectrometry (MS) for Target Engagement

Identifying the specific molecular targets of a bioactive compound is a critical step in elucidating its mechanism of action. CETSA and DARTS are two powerful, label-free biophysical methods used to confirm and identify drug-target engagement in a cellular context.

The Cellular Thermal Shift Assay (CETSA) is based on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability nih.govrsc.orgresearchgate.net. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining. In a recent study, CETSA was specifically used to confirm that this compound (LDL) directly engages with its target, Tumor necrosis factor (TNF) receptor-associated factor 2 (TRAF2), in living cells unibocconi.itnih.gov. By demonstrating that TRAF2 was more resistant to heat-induced aggregation in the presence of this compound, the assay provided direct evidence of target binding within the native cellular environment unibocconi.itnih.gov.

The Drug Affinity Responsive Target Stability (DARTS) assay operates on a similar principle of ligand-induced stabilization but uses proteases instead of heat to challenge protein stability nih.govutah.eduwikipedia.org. Proteins that are bound to a small molecule often show increased resistance to proteolytic digestion wikipedia.org. When coupled with mass spectrometry, DARTS can be used for unbiased, proteome-wide screening to identify novel protein targets nih.gov. This technique was employed in the investigation of this compound to identify the potential targets of a candidate TRAF2 binder, further solidifying the interaction between the compound and its identified target protein unibocconi.itnih.gov.

Microscale Thermophoresis (MST) Assay for Binding Affinity

Microscale Thermophoresis (MST) is a highly sensitive biophysical technique used to quantify the binding affinity between molecules in solution harvard.edu. The method measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon changes to the molecule's hydration shell, charge, or size—all of which can be affected by ligand binding harvard.edu.

MST has been instrumental in the study of this compound. It was used as a primary screening method to assess a panel of pentacyclic triterpenoids for their binding activity. Specifically, MST was used to measure the binding affinity between this compound and its target protein, TRAF2 unibocconi.itnih.gov. The assay provides a quantitative measure of this interaction, typically expressed as the dissociation constant (Kd). The research demonstrated that this compound selectively targeted TRAF2 with a high binding affinity unibocconi.itnih.gov. This quantitative data is crucial for understanding the potency and specificity of the compound's interaction with its biological target.

Table 3: Comparison of Target Engagement and Binding Affinity Assays

| Technique | Principle | Primary Output | Application for this compound |

|---|---|---|---|

| CETSA | Ligand-induced thermal stabilization | Qualitative/Quantitative target engagement in cells | Confirmed direct binding to TRAF2 in living cells unibocconi.itnih.gov |

| DARTS | Ligand-induced protease resistance | Identification of potential protein targets | Used to identify potential targets of TRAF2 binders unibocconi.itnih.gov |

| MST | Change in molecular motion in a temperature gradient | Binding affinity (Kd) | Quantified the binding affinity to TRAF2 unibocconi.itnih.gov |

Pre Clinical Efficacy and Toxicity Assessments

In Vitro Cellular Models

In vitro studies have been crucial in elucidating the cellular and molecular mechanisms through which Liquidambaric lactone exerts its anti-cancer effects. These models have demonstrated LDL's ability to impact cell survival, gene expression, and key signaling pathways involved in tumorigenesis.

The anti-proliferative effects of this compound have been evaluated using standard cell viability and colony formation assays, which are fundamental in preclinical cancer research for assessing the long-term survival and proliferative capacity of cancer cells. frontiersin.orgmdpi.comresearchgate.net

Initial cancer inhibition assessments for this compound were conducted through cell viability assays. researchgate.net Furthermore, colony formation assays were employed to determine the compound's effect on the ability of single cancer cells to grow into colonies. researchgate.netdovepress.com Research indicates that this compound demonstrates a significantly stronger inhibition of colon cancer cells in these colony formation assays compared to its parent compound, Liquidambaric acid (LDA). researchgate.netresearchgate.net These assays are critical for establishing a compound's potential as a therapeutic agent by measuring its ability to induce reproductive cell death, a key goal in cancer therapy. nih.gov

Table 1: Summary of In Vitro Cellular Assay Findings for this compound

| Assay Type | Cell Type | Key Findings | Reference |

|---|---|---|---|

| Cell Viability Assay | Colon Cancer Cells | Cancer inhibition was assessed. | researchgate.net |

| Colony Formation Assay | Colon Cancer Cells | Showed much stronger inhibition of colony formation compared to Liquidambaric acid (LDA). | researchgate.netresearchgate.net |

To understand the molecular basis of its anti-cancer activity, this compound was subjected to gene expression analysis. These studies focused on its impact on the Wnt/β-catenin signaling pathway, a critical pathway in the development of many cancers, particularly colon cancer. researchgate.netnih.gov The activity of this pathway is often assessed by measuring the expression of its downstream target genes, such as c-Myc and Cyclin D1, which are key regulators of cell proliferation. mdpi.comresearchgate.netnih.gov

Reverse transcription and real-time quantitative PCR (RT-qPCR) were utilized to evaluate the inhibition of the Wnt signaling pathway. researchgate.netresearchgate.net The primary molecular target of this compound was identified as the Tumor necrosis factor (TNF) receptor-associated factor 2 (TRAF2). researchgate.netresearchgate.net Studies have shown that TRAF2 is an oncogenic regulator of Wnt/β-catenin signaling. researchgate.netresearchgate.net The depletion of TRAF2 was found to completely block the inhibitory effects of LDL on Wnt signaling and the growth of cancer cells, confirming that TRAF2 is required for the compound's mechanism of action. researchgate.netunibocconi.it

Table 2: Gene and Protein Targets in this compound Research

| Analysis Method | Target | Role in Pathway | Expected Effect of LDL | Reference |

|---|---|---|---|---|

| RT-qPCR | Wnt Signaling Pathway Genes | Downstream effectors of oncogenic signaling | Downregulation | researchgate.netresearchgate.net |

| Western Blot (Inferred) | TRAF2 | Direct target of LDL, regulator of Wnt signaling | Inhibition of function | researchgate.netunibocconi.it |

| Western Blot (Inferred) | β-catenin | Key mediator of Wnt signaling | Reduced activity/translocation | researchgate.net |

| RT-qPCR / Western Blot | c-Myc, Cyclin D1 | Wnt target genes promoting cell proliferation | Downregulation | researchgate.netnih.govresearchgate.net |

To specifically quantify the inhibition of the Wnt/β-catenin signaling pathway, reporter gene assays were performed. The 7TGC reporter assay and the TOPFlash assay are standard methods used to measure the transcriptional activity of the β-catenin/TCF protein complex. researchgate.net

In these assays, cells are engineered to express a reporter gene, such as luciferase, under the control of TCF/LEF response elements. Activation of the Wnt pathway leads to an increase in β-catenin, which then activates the transcription of the reporter gene, producing a measurable signal. researchgate.net A reduction in this signal upon treatment with a compound indicates inhibition of the pathway. The evaluation of this compound using the 7TGC and TOPFlash reporter assays confirmed its ability to inhibit Wnt signaling. researchgate.netresearchgate.net

In Vivo Animal Models

Following promising in vitro results, the efficacy of this compound was assessed in living organisms. These in vivo models are essential for understanding how a compound behaves in a complex biological system, providing insights into its potential therapeutic effectiveness in a whole-body context.

To evaluate the anti-tumor efficacy of this compound in a mammalian system, xenograft studies were conducted. researchgate.net In this model, human cancer cells are implanted into immunocompromised mice, which then develop tumors. altogenlabs.comreactionbiology.comnih.gov This allows for the assessment of a compound's ability to inhibit the growth of human tumors in vivo.

The cancer-inhibiting properties of this compound were confirmed in xenograft mouse models. researchgate.netresearchgate.net These studies demonstrated that the compound was effective at hindering the growth of colon cancer cells, providing crucial evidence for its potential as a cancer therapeutic. researchgate.netresearchgate.net The HCT116 colon cancer cell line, which was utilized in CRISPR/Cas9 knockout experiments to confirm the role of TRAF2 in LDL's mechanism, is a commonly used cell line for establishing xenografts. researchgate.netunibocconi.italtogenlabs.comnih.gov

Table 3: Summary of this compound Xenograft Study Findings

| Animal Model | Cancer Cell Type | Key Findings | Reference |

|---|---|---|---|

| Xenograft Mice | Colon Cancer | LDL treatment confirmed cancer inhibition and hindered tumor cell growth. | researchgate.netresearchgate.net |

Beyond general xenograft models, more specific animal models were used to probe the compound's mechanism of action and its effects in particular biological contexts.

DEN-induced rat liver cancer model: The diethylnitrosamine (DEN)-induced liver cancer model in rats is a well-established method for studying hepatocarcinogenesis that mimics the progression of human liver cancer. nih.gov However, a review of the available scientific literature did not yield any studies assessing the efficacy or effects of this compound in this specific animal model.

Zebrafish eyeless assay: The zebrafish eyeless assay was used as an in vivo model to further confirm the Wnt signaling inhibition of this compound. researchgate.netresearchgate.net In this model, zebrafish embryos are treated with a chemical, such as lithium chloride (LiCl), that hyperactivates the Wnt pathway, leading to a failure of eye development (an "eyeless" phenotype). nih.gov A compound that effectively inhibits the Wnt pathway can reverse this effect and "rescue" the normal eye development. nih.gov The use of this assay provided further in vivo validation of this compound's ability to potently inhibit the Wnt/β-catenin signaling pathway. researchgate.netresearchgate.net

CRISPR/Cas9 Knockout Models for Target Validation

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the process of target identification and validation in preclinical drug discovery. nabea.pubbiocompare.com This powerful tool allows for precise and permanent modifications to the genome, offering a robust method to elucidate the functional relationship between a potential drug target and a disease phenotype. biocompare.comselectscience.net In the context of investigating the therapeutic potential of natural compounds like this compound, CRISPR/Cas9 knockout models are invaluable for confirming the compound's mechanism of action by validating its molecular targets. nabea.pubwjbphs.com

The fundamental principle behind using CRISPR/Cas9 for target validation is to mimic the inhibitory effect of a drug by genetically ablating its putative target. biocompare.com If the genetic knockout of a specific protein results in a biological effect similar to that observed upon treatment with the compound, it provides strong evidence that the compound's therapeutic effects are mediated through the inhibition of that particular protein. selectscience.net This approach offers a significant advantage over transient methods like RNA interference (RNAi), as it results in a complete and permanent loss of gene function, thereby providing clearer and more definitive outcomes. selectscience.net

The workflow for validating the targets of a compound such as this compound using CRISPR/Cas9 typically involves several key steps. Initially, researchers would hypothesize potential molecular targets based on computational modeling, affinity chromatography, or other biochemical assays. Subsequently, CRISPR/Cas9 would be employed to generate cell lines or animal models in which these candidate target genes have been selectively knocked out. nih.govnih.gov These knockout models are then compared to their wild-type counterparts in the presence and absence of the compound. The endpoints of these studies often include assessments of cell viability, proliferation, specific signaling pathways, or other disease-relevant phenotypes. wjbphs.comresearchgate.net

For instance, if this compound is hypothesized to exert its anticancer effects by inhibiting a specific kinase, a CRISPR/Cas9 knockout of the gene encoding that kinase would be expected to reduce cancer cell proliferation. If the knockout cells then show a diminished response to this compound treatment compared to the wild-type cells, it strongly validates the kinase as a direct target of the compound.

The precision of CRISPR/Cas9 allows for the systematic interrogation of multiple potential targets, accelerating the validation process and increasing confidence in the selection of the most promising therapeutic targets for further development. selectscience.net

Illustrative Research Findings:

While specific published studies employing CRISPR/Cas9 to validate the targets of this compound are not extensively detailed in available literature, the following table illustrates the type of data that would be generated from such research. This hypothetical data represents the expected outcomes from experiments designed to validate a putative molecular target of this compound in a cancer cell line.

| Target Gene | Cell Line Model | Phenotypic Effect of Knockout | Effect of this compound on Wild-Type Cells | Effect of this compound on Knockout Cells | Target Validation Outcome |

|---|---|---|---|---|---|

| Gene X | Human Colon Cancer Cell Line (HCT116) | Reduced cell proliferation and induction of apoptosis. | Inhibition of cell proliferation and induction of apoptosis. | No significant additional effect on proliferation or apoptosis compared to untreated knockout cells. | Validated as a primary target. |

| Gene Y | Human Colon Cancer Cell Line (HCT116) | No significant effect on cell proliferation. | Inhibition of cell proliferation and induction of apoptosis. | Similar inhibition of proliferation and induction of apoptosis as observed in wild-type cells. | Invalidated as a primary target for the observed phenotype. |

Future Research Directions and Translational Perspectives

Elucidation of Additional Molecular Targets and Pathways

The primary mechanism of action identified for Liquidambaric lactone is the direct inhibition of Tumor necrosis factor (TNF) receptor-associated factor 2 (TRAF2). researchgate.netnih.govresearchgate.net By binding to the TRAF-C domain of TRAF2, LDL effectively disrupts the formation of the TRAF2/β-catenin/TCF4/TNIK complex. nih.gov This interference leads to the downregulation of the oncogenic Wnt/β-catenin signaling pathway, a well-established driver of colon cancer. nih.govresearchgate.net Furthermore, depletion of TRAF2 has been shown to completely block the inhibitory effects of LDL on both Wnt signaling and TNF signaling, confirming TRAF2's critical role as a target. researchgate.net

While TRAF2 is a confirmed target, future research must focus on identifying additional molecular targets and pathways to build a comprehensive understanding of LDL's bioactivity. Preliminary computational studies, for instance, have suggested potential interactions between this compound and other significant cancer-related enzymes. Molecular docking simulations have indicated possible binding to Epidermal Growth Factor Receptor (EGFR), Histone Deacetylase 6 (HDAC6), and Prostaglandin-Endoperoxide Synthase 2 (PTGS2). researchgate.net These in silico findings require experimental validation to determine if LDL exerts any meaningful regulatory effect on these proteins and their associated pathways.

Moreover, given the functional similarities among related sesquiterpene lactones, it is plausible that LDL modulates other critical cellular pathways. nih.gov Future investigations should explore its potential effects on signaling cascades commonly affected by this class of compounds, such as the NF-κB, Keap1-Nrf2, and HIF-1α pathways, which are central to inflammation, oxidative stress response, and cellular adaptation to hypoxia. nih.gov

Table 1: Known and Potential Molecular Targets of this compound

| Target Protein | Status | Associated Pathway | Potential Therapeutic Area |

|---|---|---|---|

| TRAF2 | Confirmed | Wnt/β-catenin, TNF Signaling | Colon Cancer, Inflammatory Diseases |

| EGFR | Potential (in silico) | Growth Factor Signaling | Various Cancers |

| HDAC6 | Potential (in silico) | Epigenetic Regulation | Cancer, Neurodegenerative Diseases |

| PTGS2 (COX-2) | Potential (in silico) | Inflammation | Inflammation, Cancer |

Development of Novel this compound Derivatives and Analogues

The development of derivatives and analogues is a crucial step in optimizing a natural product for therapeutic use. Research has already highlighted the potential of this approach by comparing this compound (LDL) to its analogue, liquidambaric acid (LDA). researchgate.net Studies using microscale thermophoresis (MST) assays revealed that LDL selectively targets TRAF2 with a higher binding affinity than LDA. researchgate.net Although both compounds target the same TRAF-C domain of TRAF2, they appear to have slightly different binding sites. researchgate.net This enhanced potency is reflected in functional assays, where LDL demonstrated much stronger inhibition of colon cancer cells in colony formation assays compared to LDA. researchgate.net

This successful example underscores the value of using the this compound scaffold to create novel derivatives. Future medicinal chemistry efforts should focus on synthesizing a library of analogues with systematic modifications to the lactone ring and other functional groups. The goal of such programs would be to identify derivatives with:

Enhanced Potency: Achieving the desired therapeutic effect at lower concentrations.

Improved Selectivity: Minimizing off-target effects by increasing specificity for TRAF2 or other desired targets.

Favorable Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for better clinical applicability.

These newly synthesized compounds would then be subjected to rigorous screening to evaluate their binding affinity and inhibitory activity, providing a basis for further development. sci-hub.se

Q & A

Basic: What are the primary natural sources of Liquidambaric lactone, and how is it identified in plant extracts?

This compound is primarily isolated from Liquidambar formosana Hance (sweetgum tree) and Lantana camara L. roots. Identification involves:

- Extraction : Ethanol or methanol-based extraction followed by silica gel column chromatography for isolation .

- Analytical Confirmation : HPLC with UV detection (λ = 210–220 nm) and comparison to reference standards (purity ≥98%) .

- Structural Verification : NMR (¹H and ¹³C) and mass spectrometry (MS) to confirm molecular formula (C₃₀H₄₄O₄, MW 468.67) .

Basic: What methodologies are recommended for isolating this compound from complex plant matrices?

Key steps include:

- Solvent Partitioning : Use ethanol or dichloromethane to fractionate crude extracts .

- Chromatography : Sequential purification via silica gel columns with gradient elution (e.g., hexane:ethyl acetate 10:1 → 1:1) .

- Crystallization : Recrystallization from acetone or methanol yields white needle-like crystals (mp >300°C) .

Advanced: How is the stereochemistry of this compound resolved, and what challenges arise in structural elucidation?

- X-ray Crystallography : Used to confirm the absolute configuration of the triterpenoid skeleton and lactone ring .

- Challenges : The compound’s multiple stereocenters (4 confirmed, 6 uncertain) complicate NMR interpretation. Dynamic NMR or computational modeling (e.g., DFT) is recommended to resolve ambiguities .

Advanced: What evidence supports this compound’s bioactivity against HIV-1 reverse transcriptase?

- In Vitro Assays : Fractionation of Lantana camara root extracts identified this compound as inhibiting HIV-1 RT (IC₅₀ ~15 µM). Activity was validated via enzyme-linked immunosorbent assays (ELISA) with recombinant RT .

- Mechanistic Insight : Proposed competitive inhibition due to structural similarity to dNTP substrates .

Advanced: How do traditional Chinese medicine (TCM) formulations containing this compound inform modern pharmacological studies?

In TCM (e.g., Lu Lu Tong), this compound is used for anti-inflammatory and circulatory benefits. Research strategies include:

- Synergy Studies : Evaluate combinatorial effects with co-occurring compounds (e.g., Acanthopanax senticosus extracts) using in vitro COX-2 inhibition assays .

- Target Identification : Network pharmacology or molecular docking to map interactions with inflammatory markers (e.g., TNF-α, IL-6) .

Advanced: What synthetic routes exist for this compound, and what are their limitations?

- Semi-Synthesis : Derived from Liquidambaric acid (C₃₀H₄₆O₃) via lactonization using acid catalysts (e.g., p-toluenesulfonic acid) .

- Challenges : Low yields (~20%) due to steric hindrance in triterpenoid ring closure. Enzymatic methods (e.g., lipase-mediated cyclization) are under exploration .

Methodological: How can researchers address discrepancies in reported bioactivity across studies?

- Source Variability : Bioactivity may differ due to plant origin (e.g., L. formosana vs. L. camara) or extraction protocols. Standardize sourcing (e.g., authenticated herbarium specimens) .

- Assay Optimization : Use cell-free systems (e.g., HIV-1 RT inhibition) to isolate compound-specific effects from matrix interference .

Methodological: What analytical techniques quantify this compound in biological samples?

- LC-MS/MS : Employ C18 columns with mobile phase (0.1% formic acid in acetonitrile:water) and MRM transitions (m/z 469.3 → 453.2) for sensitivity (LOQ = 0.1 ng/mL) .

- Validation : Include spike-and-recovery tests in plasma/serum to assess matrix effects .

Methodological: How can pharmacokinetic properties of this compound be studied?

- In Vivo Models : Administer orally or intravenously in rodents, followed by LC-MS analysis of plasma and tissue distribution .

- Metabolite Profiling : Incubate with liver microsomes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Emerging Research: What unexplored therapeutic applications are suggested by this compound’s structural analogs?

- Anticancer Potential : Structural similarity to betulinic acid (a known antitumor agent) warrants testing against cancer cell lines (e.g., MTT assays on HeLa or A549 cells) .

- Neuroprotection : Evaluate neuroinflammatory pathways (e.g., microglial activation) using BV-2 cells and LPS-induced models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.